Piribedil N-Oxide

Pharmacokinetics Neuroscience Metabolism

Accurate quantification of the N-oxide impurity in piribedil API is critical for ICH-compliant batch release and ANDA approval. Piribedil N-Oxide (CAS 53954-71-5) is the definitive, fully characterized reference standard for this purpose. • Pharmacologically inactive metabolite-ideal negative control for dopaminergic activity assays • Essential for stability-indicating HPLC method validation per Sarati et al. (1991) • Supplied with comprehensive CoA; ready for immediate global dispatch

Molecular Formula C16H18N4O3
Molecular Weight 314.34 g/mol
CAS No. 53954-71-5
Cat. No. B590300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiribedil N-Oxide
CAS53954-71-5
Synonyms2-[4-(1,3-benzodioxol-5-ylmethyl)-4-oxido-1-piperazinyl]-Pyrimidine;  2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine N-Oxide; 
Molecular FormulaC16H18N4O3
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESC1C[N+](CCN1C2=NC=CC=N2)(CC3=CC4=C(C=C3)OCO4)[O-]
InChIInChI=1S/C16H18N4O3/c21-20(11-13-2-3-14-15(10-13)23-12-22-14)8-6-19(7-9-20)16-17-4-1-5-18-16/h1-5,10H,6-9,11-12H2
InChIKeyUOCNNJVJUXZOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piribedil N-Oxide (CAS 53954-71-5): A Critical Reference Standard and Pharmacologically Silent Metabolite for Dopamine Agonist Research and Quality Control


Piribedil N-Oxide (CAS 53954-71-5) is a fully characterized N-oxide metabolite of the non-ergot dopamine receptor agonist piribedil [1]. As a distinct chemical entity with the molecular formula C16H18N4O3 and a molecular weight of 314.34 g/mol , it is primarily utilized as an impurity reference standard in pharmaceutical quality control (QC) and analytical method validation for piribedil active pharmaceutical ingredient (API) [2]. In vivo, piribedil N-oxide is generated via hepatic biotransformation of the parent drug but has been demonstrated to be pharmacologically inactive with respect to central dopaminergic neurotransmission [3].

1
Impurity Reference Standard

Supports HPLC method validation and ANDA impurity profiling for piribedil API

2
Negative Control

Centrally inactive metabolite suitable for dopaminergic assay control experiments

No striatal dopamine metabolite reduction after ICV administration

3
Analytical Solubility Profile

Defined solubility in ethanol and PBS supports reproducible stock solution preparation

Why Piribedil N-Oxide Cannot Be Substituted: Functional Divergence Among In-Class Metabolites


Piribedil N-Oxide exists within a complex metabolic pathway that generates several structurally related compounds, including the pharmacologically active catechol metabolite S.584 and the inactive hydroxylated metabolite S.575 [1]. Generic or structural substitution among these metabolites is scientifically invalid due to their divergent functional and pharmacokinetic profiles. Specifically, while the parent drug and S.584 exhibit robust dopaminergic activity, Piribedil N-Oxide and S.575 are functionally inert in key models of dopaminergic stimulation [2]. Furthermore, the brain penetrance of Piribedil N-Oxide is negligible compared to the parent drug, as it is only detectable in trace amounts in rat brain tissue [3]. This fundamental difference in pharmacodynamics and disposition means that substituting one metabolite for another—whether for pharmacological studies, analytical reference standards, or toxicological assessment—will lead to inaccurate or misleading results.

This Product

Piribedil N-Oxide

Trace brain penetrance only at highest dose; no dopaminergic activity in striatal models. Suited for impurity profiling and negative control use.

May Be Confused With

Parent Piribedil

Dose-dependent brain kinetics and striatal dopamine metabolite reduction. Distinct pharmacological profile makes it unsuitable as an analytical impurity marker.

This Product

Piribedil N-Oxide (S.575)

No induction of asymmetric behavior or stereotypy after intrastriatal injection. Functions as a centrally inactive metabolite.

May Be Confused With

Active Metabolite S.584

Induces contralateral asymmetries and stereotypy, mimicking dopamine. Activity profile differs fundamentally from the N-oxide.

Quantitative Comparative Evidence: Differentiating Piribedil N-Oxide from Parent Drug and S.584 Metabolite


Differential Brain Penetration and Functional Inactivity vs. Parent Drug and Metabolites

Piribedil N-Oxide (M3) exhibits a fundamentally different brain disposition profile compared to its parent drug, piribedil, and the active metabolite S.584. A direct head-to-head study in rats demonstrated that while piribedil achieves pharmacologically relevant brain concentrations, Piribedil N-Oxide is detectable only in trace amounts in brain tissue and only after the highest intraperitoneal dose tested (60 mg/kg) [1]. Furthermore, when administered centrally (intracerebroventricularly, ICV) at doses equimolar to the parent drug, Piribedil N-Oxide caused no decrease in striatal dopamine metabolites (DOPAC and HVA), confirming its functional inactivity at the site of action [2].

Brain Penetration
Head-to-head
Trace amounts vs. dose-dependent brain kinetics; no striatal DOPAC/HVA reduction vs. significant reduction for parent piribedil
Supports central inactivity designation for the N-oxide metabolite
Rat IP and ICV model; 15–60 mg/kg dose range
Pharmacokinetics Neuroscience Metabolism

Striatal Dopaminergic Activity: Absence of Effect for Piribedil N-Oxide (S.575) vs. Active Metabolite S.584

A direct comparison of piribedil metabolites using intrastriatal injection in rats revealed a clear functional dichotomy. While the metabolite S.584 (a catechol derivative) mimicked the effects of dopamine by inducing contralateral asymmetries and stereotypy—key behavioral indices of dopaminergic stimulation—the parent drug piribedil and its other metabolites, including S.575 (the N-oxide) and S.3473, were inactive in this model [1]. This inactivity was observed even in the presence of nialamide, which enhances dopaminergic responses, and in a neuroleptic-pretreated model where dopamine induced marked asymmetries that were also mimicked by S.584 [2].

Striatal Activity
Head-to-head
Inactive: no asymmetric behavior or stereotypy vs. S.584 active, mimicking dopamine
Confirms dopaminergic effects are mediated by S.584, not the N-oxide
Intrastriatal injection in rat; behavioral readout
Pharmacodynamics Behavioral Pharmacology Parkinson's Disease

Regulatory Reference Standard vs. Pharmacological Reagent: Purity and Characterization

Piribedil N-Oxide is supplied as a fully characterized reference standard with a purity of >95% by HPLC, intended for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Piribedil API [1]. This contrasts with its pharmacological classification, where it is recognized as a metabolite without significant dopaminergic activity [2]. While it has been noted as an α2-adrenergic antagonist in some vendor descriptions, this property is likely derived from the parent drug's pharmacology and lacks robust, peer-reviewed quantitative support for the N-oxide itself .

Purity Specification
Specification review
>95% by HPLC
Reference standard grade for analytical method validation and QC
Supplied as fully characterized impurity standard
Analytical Chemistry Quality Control Pharmaceutical Analysis

Quantitative Solubility Profile for In Vitro and Analytical Method Development

The solubility of Piribedil N-Oxide has been characterized across multiple solvents, providing quantitative data essential for preparing analytical stock solutions and in vitro assays. The compound exhibits a defined solubility of 5 mg/ml in Ethanol and 1 mg/ml in PBS (pH 7.2), with slight solubility reported in DMF and DMSO [1]. This quantitative solubility profile allows for reproducible and standardized preparation of reference standard solutions, a critical requirement for accurate HPLC method validation and calibration curve generation [2].

Solubility
Data to verify
5 mg/ml (Ethanol); 1 mg/ml (PBS pH 7.2)
Supports reproducible preparation of analytical stock solutions
Vendor QC data; slight solubility in DMF and DMSO
Preformulation Analytical Method Development Solubility

Optimized Research and Industrial Applications for Piribedil N-Oxide (CAS 53954-71-5)


Analytical Reference Standard for Piribedil API Impurity Profiling and ANDA Submissions

Piribedil N-Oxide is the definitive reference standard for identifying and quantifying the N-oxide impurity in piribedil drug substance and drug product. It is essential for developing and validating stability-indicating HPLC methods as described by Sarati et al. (1991) [1], ensuring compliance with ICH guidelines for ANDA submissions and commercial QC release. Its use guarantees accurate determination of impurity levels, a critical parameter for batch-to-batch consistency and regulatory approval [2].

Pharmacologically Inert Control for Dopamine Receptor Agonist Studies

Given its demonstrated lack of striatal dopaminergic activity in direct behavioral assays [1], Piribedil N-Oxide serves as an ideal negative control in in vitro and in vivo experiments investigating the effects of the active parent drug, piribedil, or its active metabolite, S.584. Its use allows researchers to definitively dissect on-target (dopaminergic) effects from off-target or metabolite-mediated actions [2].

Substrate for Hepatic Metabolism and Drug-Drug Interaction (DDI) Studies

As a product of hepatic N-oxidation, Piribedil N-Oxide can be employed as a probe substrate or reference standard in studies evaluating the activity of flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes. Quantifying its formation in hepatocyte or microsomal incubations provides a direct measure of a specific metabolic pathway for piribedil, which is crucial for predicting potential DDIs and understanding inter-individual variability in drug metabolism [1].

Calibration and Validation of Bioanalytical LC-MS/MS Methods

The established HPLC method for detecting piribedil and its metabolites in plasma, including the N-oxide, highlights its utility in bioanalytical science [1]. Piribedil N-Oxide is a necessary standard for preparing calibration curves and quality control samples in LC-MS/MS assays. This enables accurate pharmacokinetic analysis of piribedil in preclinical and clinical studies, ensuring that metabolite concentrations are precisely measured and do not confound parent drug quantification [2].

Application
Selection Property
Validation Focus
Impurity profiling for ANDA submission
HPLC purity >95%, fully characterized reference standard
Stability-indicating method validation and impurity limit compliance
Dopamine receptor agonist negative control
Centrally inactive; no striatal dopaminergic response
Dissection of on-target vs. metabolite-mediated effects in behavioral models
Hepatic N-oxidation pathway studies
Product of FMO/CYP-mediated N-oxidation
Quantification in hepatocyte or microsomal incubations for DDI assessment
LC-MS/MS bioanalytical calibration
Defined solubility and chromatographic behavior
Calibration curve and QC sample preparation for plasma metabolite analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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